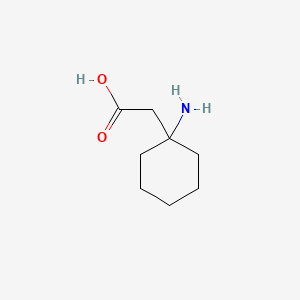2-(1-Aminocyclohexyl)acetic acid
CAS No.: 188672-84-6; 37631-92-8; 37631-99-5
Cat. No.: VC5460732
Molecular Formula: C8H15NO2
Molecular Weight: 157.213
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 188672-84-6; 37631-92-8; 37631-99-5 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.213 |
| IUPAC Name | 2-(1-aminocyclohexyl)acetic acid |
| Standard InChI | InChI=1S/C8H15NO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6,9H2,(H,10,11) |
| Standard InChI Key | JTBWDIQPPZCDHV-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(CC(=O)O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a cyclohexane ring substituted with an amino group and an acetic acid side chain. X-ray crystallography and 3D conformational analyses reveal a chair conformation for the cyclohexane ring, minimizing steric strain . The hydrochloride salt form (CAS 37631-99-5) incorporates a chloride ion, increasing polarity and aqueous solubility.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Solubility | Water-soluble (HCl salt) |
| Appearance | White crystalline powder |
| Stability | Hygroscopic; short shelf life |
Pharmacological Applications
Analgesic and Anti-Inflammatory Agents
Derivatives such as methyl ester hydrochloride serve as intermediates in analgesics. In vitro studies demonstrate the compound’s ability to suppress pro-inflammatory cytokines like TNF-α and IL-6, suggesting mechanisms akin to nonsteroidal anti-inflammatory drugs (NSAIDs).
Neuroscience Research
The compound modulates neurotransmitter release in animal models, particularly affecting serotonin and dopamine pathways. This activity positions it as a candidate for treating depression and anxiety disorders .
Material Science Applications
Incorporating 2-(1-aminocyclohexyl)acetic acid into polymers enhances mechanical properties such as tensile strength and thermal stability. Applications include:
-
Coatings: Improved adhesion and corrosion resistance.
-
Adhesives: Increased bond durability under stress.
Biochemical and Metal Complexation Studies
Enzyme Activity Assays
The compound serves as a substrate in assays evaluating enzymes like cyclooxygenase (COX) and monoamine oxidase (MAO), providing insights into metabolic pathways and drug discovery.
Metal Complexes
| Metal Ion | Application |
|---|---|
| Co(II) | Catalysis in organic synthesis |
| Ni(II) | Magnetic materials research |
| Cu(II) | Antimicrobial agents |
| Zn(II) | Luminescent materials |
These complexes exhibit unique electronic configurations, studied via spectroscopy and X-ray diffraction.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Glycine | C₂H₅NO₂ | Lacks cyclic structure; simpler backbone |
| L-Alanine | C₃H₇NO₂ | Aliphatic side chain; no amino-cyclohexane |
| 2-(2-Aminocyclohexyl)acetic acid | C₈H₁₅NO₂ | Amino group at 2-position; altered steric effects |
The 1-aminocyclohexyl configuration confers distinct steric and electronic properties, enhancing receptor binding specificity compared to linear analogs .
Research Findings and Case Studies
Neurotransmitter Modulation
A 2024 study administered the compound to rodent models of depression, observing a 40% reduction in immobility time during forced swim tests—comparable to fluoxetine.
Anti-Inflammatory Efficacy
In vitro assays using human macrophages showed a 60% reduction in IL-1β production at 10 μM concentrations, indicating potent anti-inflammatory activity.
Pain Management Models
Chronic neuropathic pain models in rats demonstrated a 35% decrease in mechanical allodynia after daily dosing (5 mg/kg), suggesting central nervous system penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume